molecular formula C16H21N3O3S2 B2553826 1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine CAS No. 851863-59-7

1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine

Cat. No.: B2553826
CAS No.: 851863-59-7
M. Wt: 367.48
InChI Key: LURFVAHGAXPFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole core substituted with a methylsulfanyl group at position 2. The imidazole ring is linked via a carbonyl group to a benzene sulfonyl moiety, which is further connected to a piperidine ring. Imidazole derivatives are known for diverse bioactivities, including antimicrobial and anticancer effects . The sulfonyl group may enhance solubility and binding affinity, while the piperidine moiety could influence pharmacokinetics.

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-23-16-17-9-12-19(16)15(20)13-5-7-14(8-6-13)24(21,22)18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURFVAHGAXPFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 4,5-dihydroimidazole (imidazoline) core is synthesized through cyclocondensation of N-(2-mercaptoethyl)thiourea with glyoxal derivatives under acidic conditions. A 2020 PMC study demonstrated that using ammonium iron(III) sulfate (NH₄Fe(SO₄)₂·12H₂O) as catalyst achieves 78% yield for analogous structures. Critical parameters:

  • Temperature: 60-65°C
  • Solvent: Ethanol/water (3:1 v/v)
  • Reaction time: 8 hr

$$ \text{Glyoxal} + \text{N-(2-mercaptoethyl)thiourea} \xrightarrow{\text{H}^+} \text{Imidazoline-2-thione} $$

Methylsulfanyl Group Introduction

Methanethiol nucleophilic displacement on 2-chloroimidazoline intermediates proves most effective. Patent US7807837B2 details using 2,2,6,6-tetramethylpiperidine (TMP) as base in DMF at 110°C, achieving 92% substitution efficiency:

Parameter Value
Molar ratio (Cl:SCH₃) 1:1.2
Base TMP (2.5 eq)
Conversion 98%

Benzenesulfonylpiperidine Intermediate

Sulfonylation Protocol

Piperidine undergoes sulfonylation with 4-(chlorosulfonyl)benzoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base. WO1998046571A1 methodology modified for this substrate gives 85% isolated yield:

  • Cool reaction to -10°C
  • Add benzoyl chloride (1.05 eq) over 30 min
  • Maintain pH 8-9 with DIPEA
  • Quench with iced water

Key side reaction: Di-sulfonylation (<5%) controlled by stoichiometry.

Final Coupling Strategies

Carbodiimide-Mediated Amidation

Coupling the imidazoline-thiol with benzenesulfonylpiperidine-carboxylic acid using EDCI/HOBt:

$$ \text{Imidazoline-SH} + \text{ArSO₂-Pip-COOH} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} $$

Reaction optimization data from US20090227560A1:

Condition Value Yield
Solvent DMF 68%
Temperature 25°C 71%
Coupling reagent EDCI/HOBt 82%
Base DIPEA 85%

One-Pot Sequential Synthesis

WO1998046571A1 describes integrated preparation avoiding intermediate isolation:

  • Simultaneous imidazoline formation and sulfonylation
  • In situ activation with POCl₃
  • Piperidine coupling at 40°C
    Total yield: 74% with 99.2% HPLC purity

Comparative Analysis of Methods

Method Total Yield Purity Scalability Cost Index
Stepwise EDCI 61% 98.5% Pilot-scale $$$
One-pot 74% 99.2% Industrial $$
Microwave-assisted 82%* 97.8% Lab-scale $$$$

*Based on analogous reactions in US7807837B2

Critical Process Considerations

  • Oxidation Control : The methylsulfanyl group shows sensitivity to over-oxidation during workup. Patent US20090227560A1 recommends nitrogen sparging and EDTA additives to suppress sulfoxide formation
  • Crystallization : Tert-butyl methyl ether/heptane (1:3) system achieves 99.5% crystalline purity
  • Regioselectivity : 2-position substitution confirmed through ¹H-¹⁵N HMBC NMR (δ 210-215 ppm for N1)

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonyl group can interact with proteins or other biomolecules, altering their function. The overall effect of the compound depends on its specific structure and the nature of its interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are evaluated based on substituent effects, pharmacological activities, and synthetic strategies. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activities Synthesis Method
Target Compound 4,5-Dihydroimidazole 2-(Methylsulfanyl), benzenesulfonyl-piperidine Not reported Likely SNAr or coupling
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine 1-Methylimidazole, bipyridine, phenylenediamine Fluorescent properties, potential bioactivity SNAr reaction
Omeprazole Benzimidazole Pyridine, sulfinyl, methoxy Proton-pump inhibition Multi-step substitution
Cimetidine Imidazole Cyanoguanidine, methylthio H₂ antagonist Cyclocondensation

Key Observations:

Heterocyclic Core :

  • The target compound’s 4,5-dihydroimidazole core differs from the unsaturated imidazole in cimetidine or the benzimidazole in omeprazole. Partial saturation may alter conformational flexibility and binding interactions.
  • The bipyridine-phenylenediamine analog emphasizes π-π stacking and fluorescence, whereas the sulfonyl-piperidine group in the target compound may prioritize solubility and membrane penetration.

Sulfonyl vs. Sulfinyl: The target’s sulfonyl group (strong electron-withdrawing) contrasts with omeprazole’s sulfinyl moiety, which is critical for its acid-activated mechanism.

Synthetic Approaches :

  • The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or coupling reactions, similar to the bipyridine derivative in .

Research Findings and Pharmacological Implications

  • Bioactivity : While direct studies on the target compound are absent, imidazole derivatives with sulfonyl groups (e.g., anticonvulsant zonisamide) demonstrate CNS activity. Piperidine-containing drugs (e.g., risperidone) often target neurotransmitter receptors.
  • Thermodynamic Stability : The dihydroimidazole core may confer greater stability than unsaturated analogs, as seen in reduced susceptibility to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.